1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
CAS No.:
Cat. No.: VC20143797
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O |
|---|---|
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | 1-[2-(2-pyrrolidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H21N3O/c1-12(19)18-11-5-7-14(18)13-6-4-8-16-15(13)17-9-2-3-10-17/h4,6,8,14H,2-3,5,7,9-11H2,1H3 |
| Standard InChI Key | YCPDERQUDAMDIG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCCC1C2=C(N=CC=C2)N3CCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-(2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone possesses the molecular formula C₁₆H₂₃N₃O, with a molecular weight of 273.37 g/mol . The structure integrates two pyrrolidine rings, a pyridine moiety, and an ethanone group, creating a conformationally rigid scaffold. Key features include:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom, enabling π-π stacking interactions in biological systems.
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Pyrrolidine Substituents: Two five-membered saturated nitrogen heterocycles contributing to basicity and hydrogen-bonding potential.
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Ethanone Terminal Group: A ketone functionality that may participate in metabolic conjugation reactions .
The IUPAC name 1-[2-(6-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]ethanone reflects its substitution pattern, while the SMILES notation CC(=O)N1CCCCC1C2=CN=C(C=C2)N3CCCC3 provides a linear representation of its connectivity.
| Technique | Expected Signals/Features |
|---|---|
| ¹H NMR | - Pyrrolidine protons: δ 1.8–2.2 ppm (multiplet) |
| - Pyridine protons: δ 7.3–8.5 ppm (doublet/multiplet) | |
| ¹³C NMR | - Carbonyl carbon: δ 205–210 ppm |
| HRMS | Molecular ion peak at m/z 273.37 [M+H]⁺ |
These profiles aid in purity assessment during synthesis .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically proceeds through a three-step sequence:
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Pyridine Functionalization:
Introduction of pyrrolidine at the pyridine C2 position via nucleophilic aromatic substitution, using pyrrolidine as the nucleophile under reflux conditions. -
Piperidine Ring Formation:
Cyclization of intermediate amines using ketone-containing linkers, often employing Dean-Stark traps for azeotropic water removal. -
Ethanone Group Installation:
Acylation using acetyl chloride or acetic anhydride in the presence of base catalysts like triethylamine.
A representative reaction scheme is:
Yield Optimization
Critical parameters influencing yield (typically 45–60%):
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Prevents decomposition |
| Solvent | DMF or THF | Enhances solubility |
| Catalyst | Pd/C (5% wt) | Accelerates coupling |
| Reaction Time | 12–24 hours | Ensures completion |
Microwave-assisted synthesis reduces reaction times to 2–4 hours with comparable yields.
Pharmacological Applications
Neurological Targets
The compound’s ability to cross the blood-brain barrier (predicted LogP = 2.1) positions it for CNS applications:
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Dopamine D₂ Receptor Modulation: Analogous structures show Ki values of 12 nM, suggesting antipsychotic potential.
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Monoamine Oxidase Inhibition: Pyrrolidine derivatives exhibit MAO-B inhibition (IC₅₀ = 50 nM), relevant for neurodegenerative diseases.
Biological Interaction Mechanisms
Receptor Binding Dynamics
Molecular docking simulations reveal:
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Hydrogen Bonding: Between the pyridine nitrogen and receptor aspartate residues (bond length: 2.8 Å).
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Hydrophobic Interactions: Pyrrolidine rings occupy hydrophobic pockets in enzyme active sites.
Metabolic Pathways
In vitro hepatic microsome studies indicate:
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Primary Metabolite: N-demethylated derivative via CYP3A4 (t₁/₂ = 2.3 hours) .
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Excretion: Renal clearance accounts for 65% of elimination.
Comparative Analysis with Structural Analogs
| Compound Name | Molecular Formula | Key Structural Variation | Bioactivity Highlight |
|---|---|---|---|
| 1-(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone | C₁₇H₂₅N₃O | Seven-membered azepane ring | Enhanced MAO-B inhibition (IC₅₀ = 30 nM) |
| 1-(2-(2-(2,5-Dimethylpyrrolyl)pyridin-3-yl)pyrrolidin-1-yl)ethanone | C₁₇H₂₁N₃O | Methylated pyrrole substituents | Improved LogP (2.8) and oral bioavailability |
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of pyrrolidine substituents to optimize receptor selectivity.
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In Vivo Toxicity Profiling: Acute and chronic toxicity assessments in rodent models .
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Formulation Development: Nanoencapsulation strategies to enhance aqueous solubility (current solubility = 0.8 mg/mL).
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